

exploratory research on Fimepinostat in solid tumors

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Compound Focus: Fimepinostat

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Mechanism of Action: Dual PI3K and HDAC Inhibition

Fimepinostat was rationally designed to overcome drug resistance by simultaneously suppressing two critical oncogenic signaling pathways [1].

- **PI3K Inhibition:** **Fimepinostat** targets Class I PI3K isoforms (α , β , δ), inhibiting the generation of the second messenger PIP3. This leads to reduced phosphorylation and activation of downstream effectors like AKT and mTOR, a pathway crucial for cell survival, growth, and proliferation [1].
- **HDAC Inhibition:** It potently inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10) enzymes. HDAC inhibition increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in the transcriptional repression of oncogenes like *MYC* and upregulation of cell cycle inhibitors like p21 [1].
- **Synergistic Anti-Tumor Effects:** The concurrent inhibition disrupts interconnected survival networks. A key synergistic effect is the **potent suppression of the MYC oncogene**—PI3K inhibition promotes MYC protein degradation, while HDAC inhibition represses its transcription. This dual attack results in potent induction of apoptosis and cell cycle arrest (G2/M phase) [1].

The diagram below illustrates how this dual mechanism converges on key oncogenic drivers:

Fimepinostat's dual inhibition converges on MYC suppression and downstream apoptosis.

Preclinical Efficacy in Solid Tumor Models

Preclinical studies have demonstrated **Fimepinostat**'s anti-tumor activity across various solid tumors, with notable findings in **hepatocellular carcinoma (HCC)** and other malignancies [2] [1].

Table 1: Preclinical Efficacy of Fimepinostat in Solid Tumor Models

Cancer Type	Model System	Key Findings	Proposed Mechanism
Hepatocellular Carcinoma (HCC)	HCC cell lines (HuH-7, BEL-7402, etc.) & primary cells in 3D culture; mouse model [2]	Potent inhibitory effects <i>in vitro</i> ; suppressed tumor growth <i>in vivo</i> [2]	Inhibition of PI3K/AKT/mTOR pathway; downregulation of c-Myc [2]
Thyroid Cancer	Preclinical models [1]	Anti-proliferative and pro-apoptotic effects [1]	Dual PI3K and HDAC inhibition [1]
Pancreatic Adenocarcinoma	Preclinical models [2]	Demonstrated therapeutic potential [2]	Dual PI3K and HDAC inhibition [2]
Neuroblastoma & Schwannoma	Preclinical models [1]	Induction of apoptosis and cell cycle arrest; inhibition of YAP in schwannoma [1]	Dual PI3K and HDAC inhibition [1]
Small Cell Lung Cancer	Preclinical models combined with PARP inhibitors [1]	Suggested additive or synergistic effects [1]	Dual PI3K and HDAC inhibition; potential synergy with DNA damage targeting [1]

Experimental Protocols for Preclinical Research

The methodology from a 2021 study screening **Fimepinostat** in HCC provides a robust example of preclinical evaluation [2].

1. 3D Spheroid Culture Fabrication

- **Microwell Fabrication:** Use a 3D-printed resin mold to create microwells in a 96-well plate with 2% melted agarose [2].

- **Plate Saturation:** Before cell seeding, saturate the agarose wells with culture medium (e.g., DMEM), repeating the process three times to prepare the surface for culture [2].

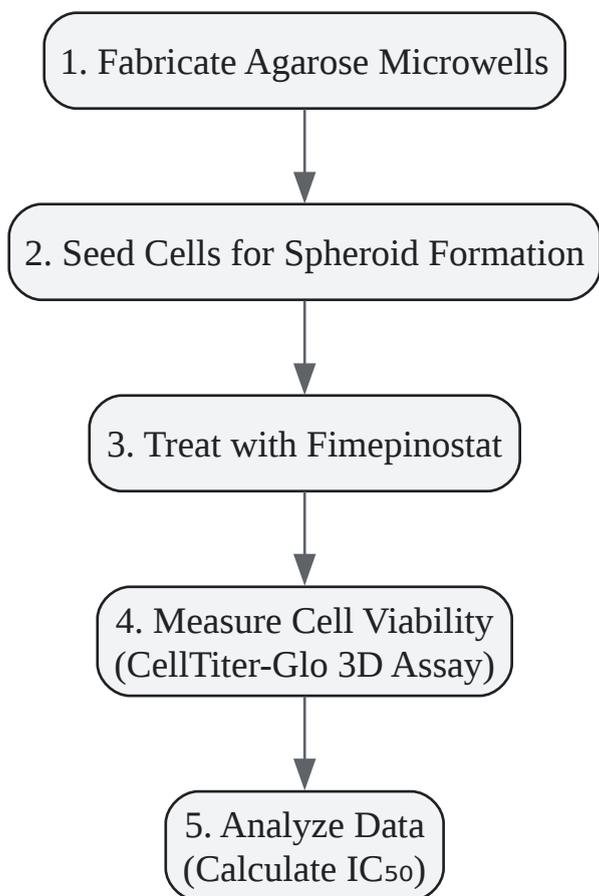
2. Cell Seeding and Spheroid Formation

- **Cell Lines:** Use relevant cancer cell lines (e.g., HuH-7, SNU-449 for HCC) [2].
- **Seeding Density:** Seed cells at an optimized density (e.g., 1,500 cells/well) onto the agarose microwell plate [2].
- **Culture Conditions:** Maintain cells in appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C with 5% CO₂. Spheroids typically form within 2-3 days [2].

3. Drug Treatment and Viability Assay

- **Dosing:** After spheroid formation, treat with **Fimepinostat**. For screening, an initial concentration (e.g., 10 µM) can be used, followed by dose-response curves with serial dilutions [2].
- **Incubation:** Treat spheroids for a set period (e.g., 3 days) [2].
- **Viability Measurement:** Use the **CellTiter-Glo 3D Cell Viability Assay**. This bioluminescent method quantifies ATP, which is directly proportional to the number of viable cells. Calculate the inhibition ratio and determine the half-maximal inhibitory concentration (IC₅₀) using statistical software (e.g., Probit method in SPSS) [2].

The workflow for this drug screening process is summarized below:



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Workflow for screening **Fimepinostat** efficacy using 3D spheroid models.

Clinical Development and Trial Status

Fimepinostat has not yet been approved by the FDA for any indication and its development in solid tumors has faced challenges [2] [1] [3].

Table 2: Clinical Trial Status in Solid Tumors

Tumor Type	Highest Phase	Status (as of early 2024)	Key Context
Anaplastic/Differentiated Thyroid Cancer	Phase 2	Trial Terminated (NCT03002623) [1] [3]	Development was discontinued [1].

Tumor Type	Highest Phase	Status (as of early 2024)	Key Context
Recurrent Glioblastoma/Malignant Glioma	Phase 1	Status: Active, Not Recruiting (NCT02909777) [3]	-
Various Solid Tumors (e.g., NUT Midline Carcinoma)	Phase 1	Investigated in early trials [1] [4]	Orphan Drug Designation for NUT Midline Carcinoma [1].

Challenges and Future Directions

Despite its innovative mechanism, **Fimepinostat**'s clinical translation for solid tumors has been limited. Corporate pipeline updates from Curis have since shifted focus to other assets, suggesting **Fimepinostat** has been **deprioritized** [1]. Future research could explore:

- **Novel Combinations:** Testing **Fimepinostat** with other agent classes (e.g., PARP or BCL2 inhibitors) where preclinical synergy was suggested [1].
- **Biomarker-Driven Selection:** Focusing on patients with tumors harboring *MYC* alterations or other specific molecular features to identify responsive populations [5].

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